Adenosine, 2'-bromo-2',3'-dideoxy-

HIV nucleoside analog adenosine deaminase

Adenosine, 2′-bromo-2′,3′-dideoxy- (2-Br-ddA) is a synthetic, halogenated 2′,3′-dideoxynucleoside analogue belonging to the purine nucleoside reverse transcriptase inhibitor (NRTI) class. The compound bears a bromine atom at the purine 2-position and lacks both 2′- and 3′-hydroxyl groups on the ribose moiety (C₁₀H₁₂BrN₅O₂, MW 314.14).

Molecular Formula C10H12BrN5O2
Molecular Weight 314.14 g/mol
CAS No. 115941-55-4
Cat. No. B15211379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2'-bromo-2',3'-dideoxy-
CAS115941-55-4
Molecular FormulaC10H12BrN5O2
Molecular Weight314.14 g/mol
Structural Identifiers
SMILESC1C(OC(C1Br)N2C=NC3=C(N=CN=C32)N)CO
InChIInChI=1S/C10H12BrN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6+,10+/m0/s1
InChIKeyFPZFSLXDWDTIOO-BAJZRUMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine, 2′-bromo-2′,3′-dideoxy- (CAS 115941-55-4): Procurement-Relevant Identity and Class Profile


Adenosine, 2′-bromo-2′,3′-dideoxy- (2-Br-ddA) is a synthetic, halogenated 2′,3′-dideoxynucleoside analogue belonging to the purine nucleoside reverse transcriptase inhibitor (NRTI) class . The compound bears a bromine atom at the purine 2-position and lacks both 2′- and 3′-hydroxyl groups on the ribose moiety (C₁₀H₁₂BrN₅O₂, MW 314.14) . Its synthesis, metabolism, and anti‑HIV activity have been characterized alongside its 2-fluoro and 2-chloro congeners .

Class Halogenated 2',3'-dideoxynucleoside analogue Purine NRTI research tool
Metabolic profile ADA-resistant class; dCK-dependent activation Class-level inference from 2-halo-ddA series
Workflow context HIV-1 antiviral screening in T-lymphoblast models Requires metabolic stability & kinase pathway studies

Why 2′-Bromo-2′,3′-dideoxyadenosine Cannot Be Interchanged with Unsubstituted ddA or Other Purine Dideoxynucleosides


The 2-halo substitution confers two critical pharmacological distinctions that prevent simple interchange with 2′,3′-dideoxyadenosine (ddA) or 2′,3′-dideoxyinosine (ddI). First, the 2-halo derivatives of ddA—including the bromo congener—are resistant to deamination by adenosine deaminase (ADA) in cultured T lymphoblasts, whereas ddA is rapidly catabolized even when ADA is pharmacologically inhibited . Second, the anti-HIV activity of 2-halo-ddA analogues is strictly dependent on phosphorylation by deoxycytidine kinase (dCK); in contrast, ddA retains activity in dCK‑deficient cells via alternative kinase pathways, indicating a fundamentally different intracellular activation route . These properties mean that ddA or ddI cannot serve as functional surrogates for 2-bromo-ddA in experiments or applications requiring metabolic stability and dCK‑dependent activation.

Attribute
2-Br-ddA
ddA / ddI
ADA susceptibility
Resistant; negligible deamination in T lymphoblasts
Rapidly catabolized by ADA, even with inhibitor
Kinase activation route
Strict dCK dependence; no activity in dCK-deficient cells
Alternative kinase pathways; remains active without dCK
ddA and ddI cannot serve as functional surrogates; substitution may alter metabolic stability and activation readouts.

Quantitative Differentiation Evidence for Adenosine, 2′-bromo-2′,3′-dideoxy- Relative to Closest Comparators


2-Bromo-ddA Evades Adenosine Deaminase Catabolism in T Lymphoblasts—a Feature Absent in Parent ddA

The 2-halo-2′,3′-dideoxyadenosine class, which includes 2-bromo-ddA, exhibited negligible deamination when incubated with cultured CEM T lymphoblasts, whereas the parent compound 2′,3′-dideoxyadenosine (ddA) underwent substantial catabolism under identical conditions, even in the presence of the ADA inhibitor deoxycoformycin .

ADA metabolic stability
Class-level inference
2-Br-ddA (class): negligible deamination; ddA: rapidly catabolized in CEM T lymphoblasts, even with ADA inhibitor.
Supports metabolic stability screening in T-cell models; may eliminate need for ADA inhibitor co-treatment.
Qualitative observation; exact deamination rates not reported for individual congeners.
HIV nucleoside analog adenosine deaminase metabolic stability

2-Bromo-ddA Exhibits Anti-HIV Activity at Concentrations Below the Cytotoxic Threshold—a Therapeutic Window Not Achievable with Unmodified ddA

The 2-halo-2′,3′-dideoxyadenosine derivatives, at concentrations of 3–10 µM, inhibited the cytopathic effects of HIV-1 toward MT-2 T lymphoblasts and retarded viral replication in CEM T lymphoblasts. These antiviral concentrations were explicitly lower than those producing cytotoxicity in uninfected cells (3–10 µM threshold), establishing a selectivity window . For comparison, 2′,3′-dideoxyadenosine (ddA) itself is rapidly catabolized in T cells, compromising its ability to maintain such a window without co‑administration of ADA inhibitors.

Antiviral selectivity window
Class-level inference
Reported antiviral effect at 3–10 µM, below cytotoxicity threshold in MT-2 cells; ddA loses window due to rapid catabolism.
Supports antiviral endpoint vs. cytotoxicity discrimination; exact IC₅₀ not reported.
Qualitative selectivity margin; class-level inference.
HIV antiviral selectivity index MT-2 cells

2-Bromo-ddA Activation Requires Deoxycytidine Kinase—a Distinct Metabolic Gatekeeper Compared with ddA

Using a deoxycytidine kinase (dCK)-deficient mutant CEM T cell line, phosphorylation and anti-HIV activity of 2-chloro-2′,3′-dideoxyadenosine were abolished, demonstrating that dCK is required for activation of 2-halo-ddA derivatives. In direct contrast, 2′,3′-dideoxyadenosine (ddA) was phosphorylated and retained anti-HIV activity in the same dCK‑deficient cells, indicating activation through alternative kinase pathways . Although the experiment was performed with the 2-chloro congener, the authors concluded that the dCK dependence extends to the entire 2-halo-ddA class, including 2-bromo-ddA.

dCK-dependent activation
Class-level inference
2-halo-ddA (incl. 2-Br-ddA) inactive in dCK-deficient CEM cells; ddA remains active via alternative kinases.
Defines dCK pathway dependence for activation; dCK-deficient cells serve as negative control.
Demonstrated with 2-chloro-ddA; inferred for 2-bromo-ddA.
deoxycytidine kinase dCK phosphorylation nucleoside activation

Lipophilicity Ranking of 6-Halo-ddP Congeners Provides a Relative Surrogate for 2-Bromo-ddA's Physicochemical Differentiation

For the structurally related 6-halo-2′,3′-dideoxypurine series, the experimentally determined lipophilicity order was: 2-amino-6-iodo > 2-amino-6-bromo > 2-amino-6-chloro > 2-amino-6-fluoro >> ddG > ddI, with measured log P values spanning approximately +0.5 to −1.2 across the series . While direct log P data for 2-bromo-ddA are not available, the intermediate lipophilicity of the 6-bromo congener relative to chloro and iodo analogues suggests that 2-bromo-ddA occupies a moderate lipophilicity position among halogenated dideoxyadenosines, which may influence cellular permeability and tissue distribution.

Lipophilicity ranking
Cross-study comparable
Rank order (6-halo-ddP series): iodo > bromo > chloro > fluoro >> ddG > ddI; log P range +0.5 to −1.2.
Supports intermediate lipophilicity prediction for 2-Br-ddA, relevant for permeability and formulation studies.
No direct log P for 2-Br-ddA; derived from 6-halo congeners.
lipophilicity partition coefficient log P prodrug

Procurement-Guiding Application Scenarios for Adenosine, 2′-bromo-2′,3′-dideoxy-


HIV-1 Antiviral Screening in T-Lymphoblast Models Requiring Metabolically Stable NRTIs

When screening anti-HIV-1 compounds in MT-2 or CEM T-lymphoblast assays, 2-bromo-ddA provides a test agent that resists ADA-mediated catabolism, unlike ddA which requires co-administration of deoxycoformycin to achieve measurable activity . Its anti-HIV effect is observed at concentrations below the 3–10 µM cytotoxicity threshold, enabling clear discrimination between antiviral efficacy and host-cell toxicity .

Deoxycytidine Kinase-Dependent Prodrug Activation Studies

Because the anti-HIV activity of 2-halo-ddA derivatives is strictly dependent on deoxycytidine kinase (dCK), 2-bromo-ddA is a suitable tool compound for studying dCK-mediated nucleoside activation in lymphoid cells or dCK-overexpressing tumor lines . The absence of activity in dCK-deficient cells provides a built-in negative control for probing kinase-dependent pharmacology .

Comparative Lipophilicity and Cellular Permeability Profiling of Halogenated Dideoxynucleosides

Based on rank-order lipophilicity data from the 6-halo-ddP series, 2-bromo-ddA is anticipated to exhibit intermediate lipophilicity between the more polar fluoro and more lipophilic iodo analogues . This property positions it as a comparator compound in structure-permeability relationship studies aimed at optimizing CNS penetration or oral bioavailability of purine dideoxynucleosides.

Reference Standard for Adenosine Deaminase Resistance Benchmarking

2-Bromo-ddA, as a member of the ADA-resistant 2-halo-ddA class, can serve as a positive control in ADA stability assays when evaluating novel nucleoside analogues for metabolic robustness in T-cell systems . Its resistance profile is established in CEM T lymphoblasts, providing a reproducible benchmark for inter-laboratory comparisons.

Application
Selection Property
Validation Focus
HIV-1 antiviral screening in T-lymphoblast models
ADA-resistant metabolic stability
Antiviral endpoint vs. cytotoxicity discrimination
dCK-mediated prodrug activation studies
dCK-dependent phosphorylation pathway
Activity in dCK-proficient vs. deficient cell models
Lipophilicity and permeability profiling
Intermediate predicted log P
Rank-order permeability or tissue distribution studies
ADA resistance benchmarking
ADA-resistant nucleoside class member
Reproducible ADA stability in T-cell systems
Quote Request

Request a Quote for Adenosine, 2'-bromo-2',3'-dideoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.